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molecular formula C13H17NO B2369951 4-(Azepan-1-yl)benzaldehyde CAS No. 50333-45-4

4-(Azepan-1-yl)benzaldehyde

Cat. No. B2369951
M. Wt: 203.285
InChI Key: MIMHJRMSIZFETH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08394828B2

Procedure details

A solution of 4-fluoro-benzaldehyde (2.59 mL, 24.2 mmol) and hexamethyleneimine (8.2 mL, 72 mmol) in acetonitrile (40 mL) was heated at reflux for 16 hours. The product was preabsorbed onto silica gel and purified by flash silica gel chromatography, using ethyl acetate (10-15%) in hexane as the eluant, to give the product, 5.0 g (100%). MS: m/z 204 (MH+). 1H NMR (CDCl3): 1.53-1.59 (m, 4 H), 1.78-1.82 (m, 4 H), 3.53 (t, 4 H), 6.70 (d, 2 H), 7.70 (d, 2 H) and 9.70 (s, 1 H).
Quantity
2.59 mL
Type
reactant
Reaction Step One
[Compound]
Name
hexamethyleneimine
Quantity
8.2 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.[C:10](#[N:12])[CH3:11]>>[N:12]1([C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)[CH2:4][CH2:3][CH2:2][CH2:9][CH2:11][CH2:10]1

Inputs

Step One
Name
Quantity
2.59 mL
Type
reactant
Smiles
FC1=CC=C(C=O)C=C1
Name
hexamethyleneimine
Quantity
8.2 mL
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The product was preabsorbed onto silica gel
CUSTOM
Type
CUSTOM
Details
purified by flash silica gel chromatography
CUSTOM
Type
CUSTOM
Details
to give the product, 5.0 g (100%)

Outcomes

Product
Name
Type
Smiles
N1(CCCCCC1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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